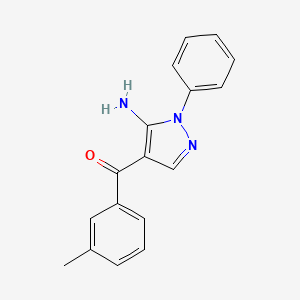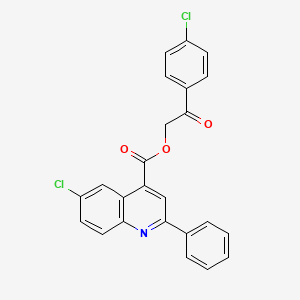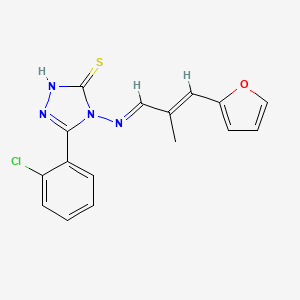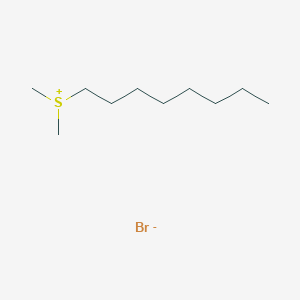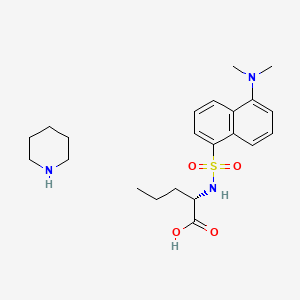![molecular formula C28H21NO3 B12046051 Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B12046051.png)
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several aromatic and heterocyclic elements.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate, can be achieved through multicomponent reactions. One common method involves the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with activated alkynes or olefins . This reaction typically uses isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s antiproliferative properties make it a candidate for developing new anticancer drugs.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism by which ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate exerts its effects involves interaction with molecular targets such as P-glycoprotein. This interaction can inhibit the efflux pumps responsible for multidrug resistance, thereby enhancing the efficacy of chemotherapeutic agents . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to increased drug retention in cells .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolo[2,1-a]isoquinoline derivatives, such as:
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline: Known for its cytotoxic properties.
Lamellarins: Natural products with significant biological activities.
Oleracein E and Trolline: Isolated from traditional Chinese medicinal plants and known for their medicinal properties.
Uniqueness
Ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate stands out due to its specific structural features, which confer unique biological activities. Its ability to reverse multidrug resistance and its potential as an antiproliferative agent make it particularly valuable in medicinal chemistry .
属性
分子式 |
C28H21NO3 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
ethyl 1-benzoyl-2-phenylpyrrolo[2,1-a]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C28H21NO3/c1-2-32-28(31)26-23(20-12-5-3-6-13-20)24(27(30)21-14-7-4-8-15-21)25-22-16-10-9-11-19(22)17-18-29(25)26/h3-18H,2H2,1H3 |
InChI 键 |
BJZWKRDPMRJXQR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-hydroxy-3-oxo-N'-(pyridin-3-ylmethylene)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carbohydrazide](/img/structure/B12045975.png)


